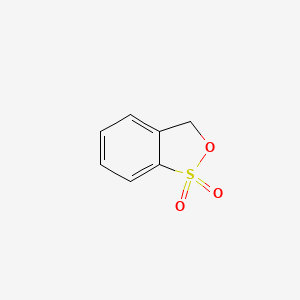
2,3-Difluoro-N-methylaniline
Vue d'ensemble
Description
2,3-Difluoro-N-methylaniline is a chemical compound with the molecular formula C7H7F2N . It is a derivative of aniline, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms and one hydrogen atom on the amino group is replaced by a methyl group .
Molecular Structure Analysis
The molecular structure of 2,3-Difluoro-N-methylaniline consists of a benzene ring with two fluorine atoms and an amino group that is substituted with a methyl group . The exact spatial arrangement of these atoms can be determined using techniques such as X-ray crystallography .Applications De Recherche Scientifique
Metallation and Synthesis
- Metallation Control in Synthesis : The role of fluorine in controlling metallation was studied in the synthesis of derivatives like methyl 2,6-difluoro-4-(pivaloylamino)benzoate (Thornton & Jarman, 1990).
Electrosynthesis
- Electrosynthesis in Organic Solvents : N-methylaniline was used in electropolymerization studies in organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), contributing to insights in polymer chemistry (Wei et al., 2005).
Topological Investigations
- Binary Mixture Topology : The topological aspects of binary mixtures containing 1-ethyl-3-methylimidazolium tetrafluoroborate and anilines, including N-methylaniline, were explored (Sharma & Solanki, 2013).
Stereochemistry
- Stereochemical Analysis : Studies on the stereochemistry of tetrahydroquinolines derived from methylaniline and glycolaldehyde provided valuable information in the field of organic stereochemistry (Turner et al., 1986).
Optical Sensing
- Optical Determination in Solvents : 2,3-Difluoro-N-methylaniline derivatives were utilized in developing fluorescent acridinyl indicators for optical determination of low-level water concentrations in organic solvents (Citterio et al., 2001).
Environmental and Biological Studies
- Degradation by Bacteria : The degradation of methylanilines, including 2,3-Difluoro-N-methylaniline, by subsurface bacteria, was investigated, providing insights into bioremediation and environmental protection (Konopka, 1993).
Electrocatalysis
- Electrocatalysis in Redox Processes : The electrocatalytic properties of polymers derived from N-methylaniline were studied to understand their effectiveness in redox processes (Malinauskas & Holze, 1996).
Copolymerization Studies
- Electrochemical Copolymerization : The behavior of 2-methylaniline in electrochemical homo- and copolymerization processes was compared, contributing to polymer science (Bilal et al., 2012).
Structural and Spectroscopic Analysis
Infrared and Raman Spectra Analysis : The Fourier transform infrared and FT-Raman spectra of derivatives of 2,3-Difluoro-N-methylaniline were analyzed for a comprehensive understanding of their molecular structures (Arjunan & Mohan, 2009).
Characterization of Oxidized Polyanilines : Studies on the polymerization of 2-methylaniline and related compounds contributed to the characterization of fully oxidized polyanilines (D'aprano et al., 1992).
Catalysis
- N-Alkylation of Aniline : The vapor phase alkylation of aniline with methanol using 2,3-Difluoro-N-methylaniline derivatives was optimized, highlighting its application in industrial catalysis (Nehate & Bokade, 2009).
Mécanisme D'action
Propriétés
IUPAC Name |
2,3-difluoro-N-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N/c1-10-6-4-2-3-5(8)7(6)9/h2-4,10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULZSZSNTGKQDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=CC=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301302397 | |
| Record name | 2,3-Difluoro-N-methylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301302397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Difluoro-N-methylaniline | |
CAS RN |
470458-54-9 | |
| Record name | 2,3-Difluoro-N-methylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=470458-54-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Difluoro-N-methylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301302397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Phenyl-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3336911.png)

![4-[(4-Methoxyphenoxy)methyl]benzohydrazide](/img/structure/B3336929.png)

![3-[(3-Methyl-4-nitrophenoxy)methyl]benzohydrazide](/img/structure/B3336936.png)
![5-[(4-Fluorophenoxy)methyl]furan-2-carbohydrazide](/img/structure/B3336944.png)
![Methyl 5-[(2,3-dichlorophenoxy)methyl]furan-2-carboxylate](/img/structure/B3336956.png)
![3-[(2,5-Dichlorophenoxy)methyl]benzohydrazide](/img/structure/B3336962.png)




